molecular formula C16H11F3N4O2 B1440994 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338654-77-5

5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1440994
CAS No.: 1338654-77-5
M. Wt: 348.28 g/mol
InChI Key: YNWWLAIJNKVOPU-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid ( 1338654-77-5) is a high-purity chemical compound for research applications. With a molecular formula of C16H11F3N4O2 and a molecular weight of 348.28, this triazole derivative is a valuable scaffold in medicinal chemistry and drug discovery . The structure incorporates a pyridinyl ring and a trifluoromethylbenzyl group, which are known to contribute to significant pharmacological activities. Triazole derivatives are recognized as privileged structures in medicinal chemistry due to their extensive biological potential, which includes serving as the core pharmacophore in agents with antifungal, anticancer, anti-inflammatory, and antibacterial properties . The 1,2,3-triazole core can act as a bioisostere for amide, ester, and carboxylic acid functional groups, influencing the molecule's binding affinity and solubility . This makes it a versatile intermediate for constructing novel bioactive molecules. Researchers can utilize this compound in target identification, mechanism of action studies, and as a key building block in synthesizing more complex heterocyclic systems for pharmaceutical development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)12-3-1-2-10(8-12)9-23-14(11-4-6-20-7-5-11)13(15(24)25)21-22-23/h1-8H,9H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWWLAIJNKVOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reaction for 1,2,3-Triazole Formation

A widely used approach is the cycloaddition of azides with alkynes or β-ketoesters under basic conditions, often promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or catalyzed by copper salts such as Cu(OTf)₂. For example, the reaction of an azide precursor bearing the pyridin-4-yl substituent with a β-ketoester or an alkyne derivative carrying the trifluoromethylbenzyl group yields the triazole ring system efficiently.

  • Typical reaction conditions :

    • Solvent: Acetonitrile (MeCN) or DMSO
    • Base: DBU (1.2 equivalents)
    • Catalyst: Cu(OTf)₂ (10 mol%) when applicable
    • Temperature: 50 °C to reflux
    • Time: Overnight to 8 hours
    • Work-up: Extraction with dichloromethane (DCM) and water, followed by purification via flash column chromatography (e.g., MeOH/DCM/AcOH or DCM/AcOEt mixtures)
  • Example reaction :
    Reaction of pyridin-4-yl azide with 3-(trifluoromethyl)benzyl alkyne or β-ketoester under DBU and Cu(OTf)₂ catalysis yields the triazole intermediate, which is then isolated as an ester or acid depending on subsequent steps.

Functionalization with the 3-(Trifluoromethyl)benzyl Group

The 3-(trifluoromethyl)benzyl substituent is introduced typically via alkylation of the triazole nitrogen or by using appropriately substituted alkynes or azides in the cycloaddition step.

  • Alkylation can be performed using 3-(trifluoromethyl)benzyl halides under basic conditions.

  • The trifluoromethyl group enhances the biological activity and physicochemical properties of the compound.

Representative Preparation Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield/Notes
1. Cycloaddition Pyridin-4-yl azide + 3-(trifluoromethyl)benzyl alkyne, DBU, Cu(OTf)₂, MeCN, 50 °C, overnight Formation of 1,2,3-triazole ester intermediate Moderate to high yield (50-80%)
2. Ester Hydrolysis KOH (10 equiv), water, 0 °C to RT, 2 h Conversion of ester to carboxylic acid Quantitative precipitation of acid
3. Purification Acidification with HCl to pH ~1, filtration, drying Isolation of pure acid High purity confirmed by NMR, IR, HRMS

Analytical Characterization

  • NMR Spectroscopy :
    • ^1H NMR shows characteristic aromatic and triazole proton signals.
    • ^13C NMR confirms carbon environments including carboxylic acid carbon (~160-170 ppm).
  • IR Spectroscopy :
    • Strong absorption bands for carboxylic acid (~1700 cm⁻¹) and triazole ring vibrations.
  • High-Resolution Mass Spectrometry (HRMS) :
    • Confirms molecular weight (calculated 348.28 g/mol).
  • Melting Point :
    • Provides purity and identity confirmation.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Pyridin-4-yl azide, 3-(trifluoromethyl)benzyl alkyne or halide
Catalyst Cu(OTf)₂ (10 mol%)
Base DBU (1.2 equiv) or KOH (for hydrolysis)
Solvent MeCN, DMSO, water (for hydrolysis)
Temperature 50 °C to reflux for cycloaddition; 0 °C to RT for hydrolysis
Reaction time 8-16 hours cycloaddition; 2 hours hydrolysis
Purification Flash chromatography, acid precipitation
Yield 50-80% for cycloaddition; quantitative for hydrolysis
Analytical methods NMR, IR, HRMS, melting point

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially leading to ring-opened products or reduced nitrogen-containing heterocycles.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often requiring elevated temperatures and strong bases.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced triazole derivatives or pyridine derivatives.

    Substitution: Substituted benzyl derivatives with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is C16H11F3N4O2C_{16}H_{11}F_{3}N_{4}O_{2}, with a molecular weight of approximately 348.28 g/mol. The compound contains a pyridine ring, a trifluoromethyl group, and a carboxylic acid functional group, which contribute to its diverse reactivity and potential applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

This compound has been investigated for its anticancer activity. Its ability to interact with various biological targets involved in cancer progression has been documented. For instance, it may act as an inhibitor of specific kinases or other enzymes that play crucial roles in tumor growth and metastasis .

Polymer Chemistry

In polymer science, this compound can be utilized as a building block for synthesizing functionalized polymers. Its ability to form stable bonds with other monomers allows for the creation of materials with tailored properties for applications in coatings and adhesives . The incorporation of triazole rings into polymer matrices can enhance thermal stability and mechanical strength.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential as an antibiotic agent.
Study 2Anticancer PropertiesShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values suggesting efficacy at low concentrations.
Study 3Polymer ApplicationsHighlighted use in synthesizing high-performance polymers with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among triazole derivatives include substituents at positions 1 and 5 of the triazole ring, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Substituent at Position 1 Substituent at Position 5 Key Features
Target Compound 3-(Trifluoromethyl)benzyl Pyridin-4-yl High lipophilicity (CF₃ group), potential for kinase inhibition .
1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid Phenyl Pyridin-4-yl Simpler structure; reduced steric hindrance compared to benzyl derivatives.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl High antitumor activity (GP = 68.09% in NCI-H522 cells) .
1-(4-Ethylphenyl)-5-pyridin-4-yl-1H-triazole-4-carboxylic acid 4-fluoro-benzylamide 4-Ethylphenyl Pyridin-4-yl Modified with a benzylamide group; molar mass = 401.44 g/mol, pKa = 12.15 .

Pharmacological Activity

  • Antitumor Activity :
    • The 1-(4-chlorophenyl)-5-(trifluoromethyl) analog demonstrated 68.09% growth inhibition (GP) in lung cancer (NCI-H522) cells, attributed to its trifluoromethyl group enhancing cellular uptake and target binding .
    • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-triazole-4-carboxylate showed 70.94% GP in the same cell line, highlighting the role of ester vs. carboxylic acid functionalities .
  • Kinase Inhibition :
    • Pyrazolo[4,3-c]pyridin-4(5H)-ones (structurally related bicyclic systems) exhibit ATP-competitive kinase inhibition due to hydrogen-bonding motifs . This suggests the target compound’s pyridinyl-triazole scaffold may similarly target kinases.

Physicochemical Properties

Property Target Compound 1-(4-Chlorophenyl)-5-CF₃ Analog 1-Phenyl-5-Pyridinyl Acid
Molecular Weight (g/mol) 373.30 336.69 281.25
Lipophilicity (LogP) High (CF₃ group) Very High (CF₃ + Cl) Moderate (phenyl group)
Bioavailability Likely low (carboxylic acid) Moderate (ester derivatives active) Low (polar carboxylic acid)

Biological Activity

5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered interest due to its diverse biological activities. This compound features a pyridine ring and a trifluoromethyl group, which are known to enhance pharmacological properties. The following sections will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10F3N5O2, with a molecular weight of approximately 325.25 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several important pharmacological effects:

  • Anticancer Activity :
    • Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
  • Antimicrobial Properties :
    • The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with similar triazole frameworks possess MIC values comparable to standard antibiotics like norfloxacin .
  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation. For example, it may act as an inhibitor of carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer cell survival and proliferation .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Interaction with Enzymes : The triazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting their function.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • In vitro Studies :
    • A study demonstrated that a related triazole compound inhibited the growth of various cancer cell lines with an IC50 value ranging from 10 to 30 μM .
  • In vivo Studies :
    • Animal models treated with triazole derivatives exhibited reduced tumor growth and improved survival rates compared to controls .

Data Table: Comparative Biological Activity

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/ml)Enzyme Target
Triazole A155 (S. aureus)HDAC
Triazole B2010 (E. coli)CA
Target Compound257 (S. aureus)HDAC

Q & A

Q. What are the recommended synthetic pathways for 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation or Huisgen 1,3-dipolar cycloaddition. For example, analogous triazole-carboxylic acids are synthesized via condensation of intermediates like 3-(trifluoromethyl)benzylamine with pyridine-4-carbonyl azides, followed by cyclization under basic conditions . Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C for azide reactions), and catalyst selection (e.g., Cu(I) for "click" chemistry). Statistical experimental design (e.g., factorial or response surface methodologies) can systematically identify optimal parameters while minimizing trial-and-error approaches .

Q. How can the structural and electronic properties of this compound be characterized to validate its identity?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:
  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and trifluoromethyl group integrity .
  • IR Spectroscopy : Identify carboxylic acid (-COOH) and triazole ring vibrations (e.g., C=N stretches at ~1600 cm1^{-1}) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to correlate with experimental data .

Q. What preliminary assays are recommended to screen this compound for biological activity?

  • Methodological Answer : Prioritize target-based assays relevant to triazole pharmacophores:
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to triazole’s ATP-mimetic potential .
  • Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Solubility and Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Employ quantum mechanical (QM) and molecular dynamics (MD) simulations:
  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to map transition states and identify preferred reaction pathways .
  • Docking Studies : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, leveraging the pyridinyl-triazole scaffold’s hydrogen-bonding capacity .
  • Solvent Effects : Conduct COSMO-RS calculations to model solvent-dependent regioselectivity in functionalization reactions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

  • Methodological Answer : Address discrepancies via:
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may contribute to off-target effects .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks and validate target engagement .
  • Machine Learning : Train QSAR models on structurally similar triazoles to refine activity predictions and identify outliers in datasets .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis while minimizing environmental impact?

  • Methodological Answer : Optimize green chemistry principles:
  • Catalyst Design : Immobilize Cu or Ru catalysts on mesoporous silica (e.g., SBA-15) to enhance recyclability and reduce metal leaching in cycloaddition reactions .
  • Solvent Selection : Replace DMF or DMSO with bio-based solvents (e.g., Cyrene™) to improve E-factors .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., from hours to minutes) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

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